![molecular formula C6H3BrClN3 B572220 3-Bromo-5-chloro-1H-pyrazolo[3,4-b]pyridine CAS No. 1245649-96-0](/img/structure/B572220.png)

3-Bromo-5-chloro-1H-pyrazolo[3,4-b]pyridine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

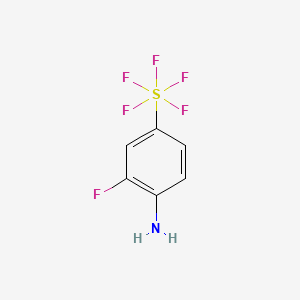

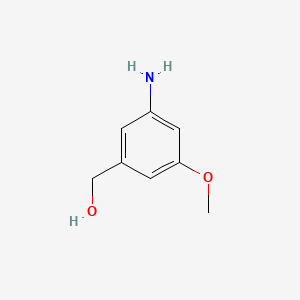

3-Bromo-5-chloro-1H-pyrazolo[3,4-b]pyridine is a heterocyclic compound with the empirical formula C6H3BrClN3 . It has a molecular weight of 232.47 . The compound is solid in form .

Synthesis Analysis

The synthesis of pyrazolo[3,4-b]pyridine derivatives has been achieved through various methods . One such method involves the use of 5-bromo-1H-pyrazolo[3,4-b]pyridine, which is iodized by NIS to obtain an intermediate, and then the NH of the intermediate is protected by PMB-Cl to produce a key intermediate . Another method involves the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of AC-SO3H .Molecular Structure Analysis

The molecular structure of 3-Bromo-5-chloro-1H-pyrazolo[3,4-b]pyridine includes a bromine atom and a chlorine atom attached to the pyrazolo[3,4-b]pyridine core . The SMILES string representation of the molecule is BrC1=NNC2=C1C=C(Cl)C=N2 .Physical And Chemical Properties Analysis

3-Bromo-5-chloro-1H-pyrazolo[3,4-b]pyridine is a solid compound . Its empirical formula is C6H3BrClN3 and it has a molecular weight of 232.47 .Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

“3-Bromo-5-chloro-1H-pyrazolo[3,4-b]pyridine” is a versatile compound used in the synthesis of other compounds . It serves as a key intermediate in various chemical reactions, contributing to the development of new molecules .

Catalyst in Organic Reactions

This compound has been studied for its potential as a catalyst in organic reactions. Its unique structure can facilitate certain types of chemical transformations, enhancing the efficiency and selectivity of these reactions.

Therapeutic Agent Development

“3-Bromo-5-chloro-1H-pyrazolo[3,4-b]pyridine” has potential therapeutic applications. Its biological activity can be harnessed to develop new drugs, particularly in the field of oncology .

TRK Inhibitors

One of the significant applications of “3-Bromo-5-chloro-1H-pyrazolo[3,4-b]pyridine” is its use in the design and synthesis of Tropomyosin receptor kinases (TRK) inhibitors . These inhibitors can potentially be used in the treatment of various cancers.

Scaffold Hopping

The compound is used in scaffold hopping, a method used in medicinal chemistry to discover new pharmaceuticals . The unique structure of “3-Bromo-5-chloro-1H-pyrazolo[3,4-b]pyridine” makes it an ideal candidate for this process.

Computer-Aided Drug Design

“3-Bromo-5-chloro-1H-pyrazolo[3,4-b]pyridine” is used in computer-aided drug design . Its structure can be manipulated in silico to design new drugs with desired properties.

Wirkmechanismus

While the specific mechanism of action for 3-Bromo-5-chloro-1H-pyrazolo[3,4-b]pyridine is not mentioned in the search results, pyrazolo[3,4-b]pyridine derivatives have been studied for their inhibitory activities against TRKA . TRKA is a member of the receptor tyrosine kinase (RTK) family, associated with the proliferation and differentiation of cells .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

3-bromo-5-chloro-2H-pyrazolo[3,4-b]pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrClN3/c7-5-4-1-3(8)2-9-6(4)11-10-5/h1-2H,(H,9,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMVUEHXTDWJMIW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC2=NNC(=C21)Br)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrClN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60743264 |

Source

|

| Record name | 3-Bromo-5-chloro-2H-pyrazolo[3,4-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60743264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.46 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-5-chloro-1H-pyrazolo[3,4-b]pyridine | |

CAS RN |

1245649-96-0 |

Source

|

| Record name | 3-Bromo-5-chloro-2H-pyrazolo[3,4-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60743264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Benzyl 1,7-diazaspiro[3.5]nonane-7-carboxylate](/img/structure/B572154.png)